molecular formula C10H15ClO4S B14263551 3-(3-Chlorophenyl)propan-1-ol;methanesulfonic acid CAS No. 165803-60-1

3-(3-Chlorophenyl)propan-1-ol;methanesulfonic acid

Cat. No.: B14263551
CAS No.: 165803-60-1
M. Wt: 266.74 g/mol
InChI Key: NVOSHFWSRXISFL-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11ClO. It is a chlorinated derivative of propanol, featuring a chlorophenyl group attached to the propanol backbone. Methanesulfonic acid, on the other hand, is a strong organic acid with the formula CH3SO3H. When combined, these compounds can form various derivatives used in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Chlorophenyl)propan-1-ol can be synthesized through several methods. One common route involves the reduction of 3-(3-chlorophenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of 3-(3-Chlorophenyl)propan-1-ol often involves catalytic hydrogenation of 3-(3-chlorophenyl)propanal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like ethanol or methanol .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products

Scientific Research Applications

3-(3-Chlorophenyl)propan-1-ol and its derivatives have various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, influencing biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenyl)propan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the chlorine atom in the meta position can affect the compound’s electronic properties and steric interactions, making it distinct from its ortho and para analogs.

Properties

CAS No.

165803-60-1

Molecular Formula

C10H15ClO4S

Molecular Weight

266.74 g/mol

IUPAC Name

3-(3-chlorophenyl)propan-1-ol;methanesulfonic acid

InChI

InChI=1S/C9H11ClO.CH4O3S/c10-9-5-1-3-8(7-9)4-2-6-11;1-5(2,3)4/h1,3,5,7,11H,2,4,6H2;1H3,(H,2,3,4)

InChI Key

NVOSHFWSRXISFL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC(=C1)Cl)CCCO

Origin of Product

United States

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